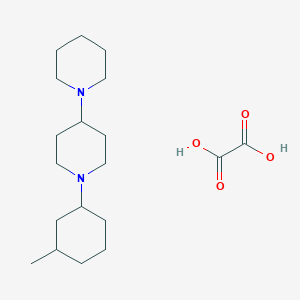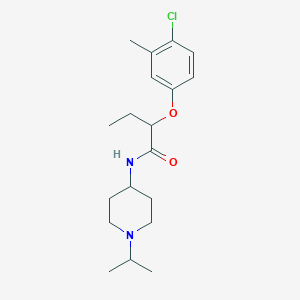
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as Vilazodone and is used for the treatment of major depressive disorder (MDD). Vilazodone was approved by the US Food and Drug Administration (FDA) in 2011 and has shown promising results in clinical trials.
Mecanismo De Acción
Vilazodone works by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, in the brain. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. By increasing the levels of serotonin in the brain and activating the 5-HT1A receptor, Vilazodone helps to improve the symptoms of depression.
Biochemical and Physiological Effects
Vilazodone has been shown to have a good safety profile and is generally well-tolerated by patients. The most common side effects reported in clinical trials include nausea, diarrhea, and insomnia. Vilazodone has also been shown to have a low potential for drug interactions compared to other 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vilazodone has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in clinical trials. Vilazodone is also relatively easy to synthesize and has a good safety profile. However, Vilazodone has some limitations for use in lab experiments. It is a patented drug and may be expensive to obtain. Vilazodone also has limited solubility in water, which may affect its bioavailability in some experiments.
Direcciones Futuras
There are several future directions for the study of Vilazodone. One area of research is the development of new formulations of Vilazodone that improve its solubility and bioavailability. Another area of research is the investigation of Vilazodone's potential use in the treatment of other psychiatric disorders. Further studies are also needed to understand the long-term safety and efficacy of Vilazodone in the treatment of MDD.
Conclusion
In conclusion, Vilazodone is a promising drug for the treatment of MDD. It has a well-defined mechanism of action and has been extensively studied in clinical trials. Vilazodone has a good safety profile and is generally well-tolerated by patients. There are several future directions for the study of Vilazodone, including the development of new formulations and investigation of its potential use in the treatment of other psychiatric disorders.
Métodos De Síntesis
The synthesis of Vilazodone involves the reaction of 4-chloro-3-methylphenol with 2-(chloromethyl)butyronitrile to form 2-(4-chloro-3-methylphenoxy)butyronitrile. The latter is then reacted with isopropylamine and piperidine to obtain 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide. The overall yield of the synthesis is around 30%.
Aplicaciones Científicas De Investigación
Vilazodone has been extensively studied for its efficacy in the treatment of MDD. Clinical trials have shown that Vilazodone is effective in reducing the symptoms of depression and improving the quality of life of patients. Vilazodone has also been studied for its potential use in the treatment of other psychiatric disorders such as anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2/c1-5-18(24-16-6-7-17(20)14(4)12-16)19(23)21-15-8-10-22(11-9-15)13(2)3/h6-7,12-13,15,18H,5,8-11H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQNLPLHUFPYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)pentanamide](/img/structure/B5179411.png)
![1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179415.png)
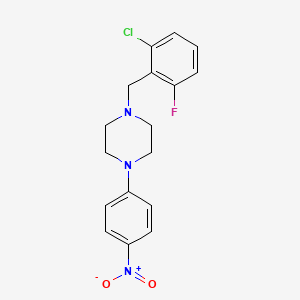
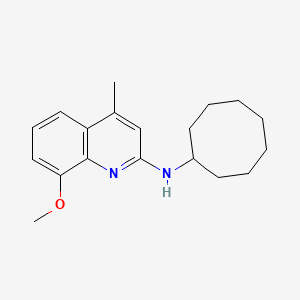
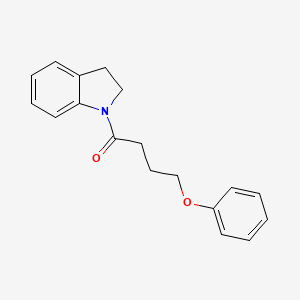
![1-(4-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5179461.png)
![3-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5179467.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179488.png)
![2-butyl-5-(2-hydroxy-5-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5179502.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
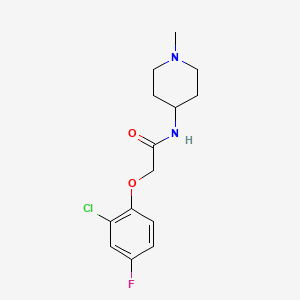
![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)
